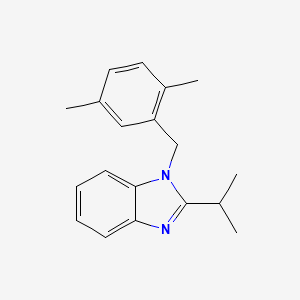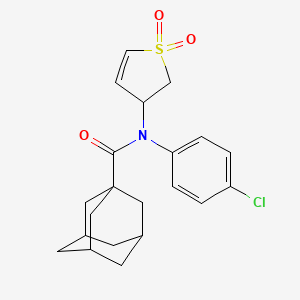![molecular formula C22H14N6O2S2 B11412867 7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412867.png)
7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile est une molécule organique complexe présentant plusieurs groupes fonctionnels, dont un cycle thiadiazole, un système cyclique triazatricyclo et un groupe carbonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Les étapes clés comprennent la formation du cycle thiadiazole, suivie de la construction du système cyclique triazatricyclo et enfin l'introduction du groupe carbonitrile. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela pourrait impliquer l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile: peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonitrile peut être réduit pour former des amines primaires.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des électrophiles comme le brome pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH jouent un rôle significatif dans la détermination du résultat de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'atome de soufre peut produire des sulfoxydes ou des sulfones, tandis que la réduction du groupe carbonitrile peut produire des amines primaires.
Applications de la recherche scientifique
7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile: a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle thiadiazole et le système cyclique triazatricyclo peuvent interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe carbonitrile peut également participer à des liaisons covalentes avec les protéines cibles, conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring and triazatricyclo ring system can interact with enzymes and receptors, modulating their activity. The carbonitrile group can also participate in covalent bonding with target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-butyl-6-imino-11-méthyl-N-[(4-méthylphényl)méthyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide
- 7-(3-éthoxypropyl)-6-[(3-méthylphényl)-oxométhyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-acide carboxylique ester éthylique
Unicité
L'unicité de 7-[5-[(4-méthylphényl)méthylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carbonitrile réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H14N6O2S2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C22H14N6O2S2/c1-13-5-7-14(8-6-13)12-31-22-26-25-21(32-22)28-18-16(10-15(11-23)19(28)29)20(30)27-9-3-2-4-17(27)24-18/h2-10H,12H2,1H3 |
Clé InChI |
DQGVRGIWEMNCRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C=C(C3=O)C#N)C(=O)N5C=CC=CC5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![N-(2-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412799.png)
![Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412802.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11412809.png)
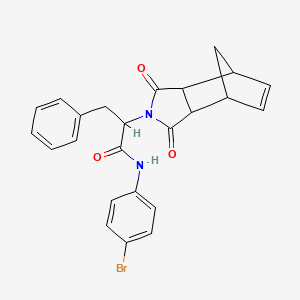

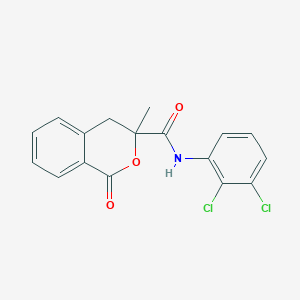
![3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)
![N-(3-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11412835.png)
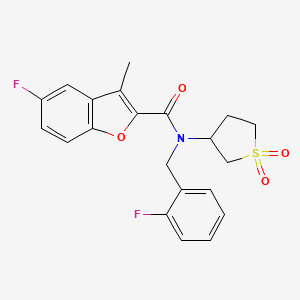
![3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11412840.png)
